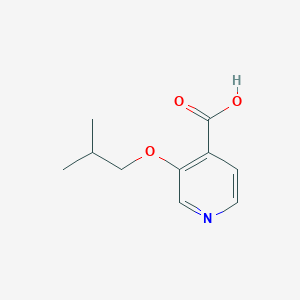

3-Isobutoxyisonicotinic acid

Overview

Description

3-Isobutoxyisonicotinic acid is a chemical compound with the formula C10H13NO3 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .Physical and Chemical Properties Analysis

This compound is a yellow solid . Its chemical formula is C10H13NO3, and its molecular weight is 195.22 .Scientific Research Applications

Selected Ion Flow Tube Mass Spectrometry Applications

A study involving the use of Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) focused on the analysis of ketone bodies such as 3-hydroxybutyric acid in the headspace of urine for diagnosing ketoacidosis. This method offers potential for non-invasive diagnostics and monitoring of metabolic disorders by analyzing volatile organic compounds (VOCs) in biological samples (Wang, Španěl, & Smith, 2008).

Orthogonal Gene Expression Control

Research on 3-hydroxypropionic acid (3-HP) inducible systems from Pseudomonas putida for orthogonal gene expression in Escherichia coli and Cupriavidus necator demonstrates the potential for controlled gene expression in biotechnological applications. This highlights the importance of specific inducible systems for the efficient production of biochemicals through metabolic engineering (Hanko, Minton, & Malys, 2017).

Biosynthetic Routes for Chemical Production

A novel pathway for the production of various chiral 3-hydroxyacids, including the synthesis of 3,4-dihydroxybutyric acid and 3-hydroxy-γ-butyrolactone from biomass, was developed. This pathway shows potential for sustainable production of chemicals that have applications in materials and medicine (Martin et al., 2013).

Metabolic Engineering for Biochemical Production

Studies on metabolic engineering of microorganisms like Corynebacterium glutamicum and Klebsiella pneumoniae for the production of 3-hydroxypropionic acid from glucose and xylose highlight the potential for renewable production of valuable platform chemicals. These advancements underscore the importance of optimizing metabolic pathways and fermentation conditions for the industrial-scale production of bio-based chemicals (Chen et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

kansasii .

Mode of Action

Isoniazid, a related compound, is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

Compounds like isoniazid are known to affect the biosynthesis and salvage pathways of nad+, a crucial coenzyme in various biological reactions .

Pharmacokinetics

Isoniazid, a related compound, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine .

Result of Action

Related compounds like isoniazid have been shown to have antimicrobial effects through inhibiting isocitrate lyase, a key enzyme of an essential pathway for bacterial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that factors such as temperature, pH, and the presence of other substances can influence the stability and efficacy of many compounds .

Properties

IUPAC Name |

3-(2-methylpropoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-11-4-3-8(9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRAVKWECCUOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2998524.png)

![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea](/img/structure/B2998532.png)

![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2998539.png)

![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)

![2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998542.png)